molecular formula C7H4BrCl2NO2 B1448629 Methyl 2-bromo-3,5-dichloroisonicotinate CAS No. 1807028-93-8

Methyl 2-bromo-3,5-dichloroisonicotinate

Cat. No.: B1448629
CAS No.: 1807028-93-8
M. Wt: 284.92 g/mol
InChI Key: SIYYDKQQURVQJQ-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-3,5-dichloroisonicotinate” is a chemical compound with the molecular formula C7H4BrCl2NO2 . Its average mass is 284.922 Da and its monoisotopic mass is 282.880249 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C7H4BrCl2NO2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C7H4BrCl2NO2, its average mass of 284.922 Da, and its monoisotopic mass of 282.880249 Da .

Scientific Research Applications

Application of Alternative Fumigants through Drip Irrigation Systems

Research has explored the application of water-soluble formulations of alternative fumigants through drip irrigation systems as an economical and environmentally friendly approach. This method reduces worker exposure and allows for the simultaneous or sequential application of a combination of fumigants, potentially including compounds similar to Methyl 2-bromo-3,5-dichloroisonicotinate. The studies focus on optimizing application rates, soil conditions, and the effectiveness of plastic mulches (Ajwa et al., 2002).

Insights from Epidemiology into Dichloromethane and Cancer Risk

Investigations into the epidemiology of dichloromethane, a chlorinated solvent, have provided little indication of an increased risk of lung cancer, highlighting the complexity of assessing cancer risks associated with chemical exposure. This research may parallel considerations for compounds like this compound, emphasizing the need for robust exposure assessments and detailed occupational information (Cooper et al., 2011).

Health Effects of Polybrominated Dibenzo-p-dioxins (PBDDs) and Dibenzofurans (PBDFs)

This review addresses the health effects of PBDDs and PBDFs, noting their similarity in toxicity profiles to their chlorinated counterparts. The rapid increase in the use of brominated flame retardants has raised concerns about environmental exposure to such compounds, which may relate to the context of this compound's use and impact (Birnbaum et al., 2003).

Review of Electrochemical Surface Finishing and Energy Storage Technology

The review covers the progress in electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids, including their application in electroplating and energy storage. This technology could provide insights into novel applications for chemical compounds including this compound, particularly in the fields of surface finishing and energy storage (Tsuda et al., 2017).

Paraquat Poisonings: Mechanisms of Lung Toxicity, Clinical Features, and Treatment

This review on paraquat dichloride poisoning, focusing on lung toxicity and the lack of effective treatments, underscores the importance of understanding the toxicodynamic level and molecular mechanisms of toxicity for chemicals, which could be relevant to the safety protocols for handling compounds like this compound (Dinis-Oliveira et al., 2008).

Properties

IUPAC Name

methyl 2-bromo-3,5-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO2/c1-13-7(12)4-3(9)2-11-6(8)5(4)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYYDKQQURVQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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